2-(2,2-Dichloroethyl)-2-methyloxolane
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Overview
Description
2-(2,2-Dichloroethyl)-2-methyloxolane is an organic compound with a unique structure that includes both dichloroethyl and methyloxolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethyl)-2-methyloxolane typically involves the reaction of 2,2-dichloroethanol with a suitable oxolane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxolane ring. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a product that meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichloroethyl)-2-methyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The dichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxolanes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted oxolanes, which can be further utilized in different applications .
Scientific Research Applications
2-(2,2-Dichloroethyl)-2-methyloxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,2-Dichloroethyl)-2-methyloxolane involves its interaction with specific molecular targets. The dichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The oxolane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloroethyl methyl ether: Similar in structure but with a methoxy group instead of an oxolane ring.
Bis(chloroethyl) ether: Contains two chloroethyl groups but lacks the oxolane ring.
2,2,2-Trichloroethanol: Contains three chlorine atoms and an alcohol group, differing significantly in structure and properties.
Uniqueness
2-(2,2-Dichloroethyl)-2-methyloxolane is unique due to the presence of both dichloroethyl and oxolane groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
110812-44-7 |
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Molecular Formula |
C7H12Cl2O |
Molecular Weight |
183.07 g/mol |
IUPAC Name |
2-(2,2-dichloroethyl)-2-methyloxolane |
InChI |
InChI=1S/C7H12Cl2O/c1-7(5-6(8)9)3-2-4-10-7/h6H,2-5H2,1H3 |
InChI Key |
FKHGFTGZJLWECK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)CC(Cl)Cl |
Origin of Product |
United States |
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